2-Imino-10-methyl-2H-1,3,5-triazino(1,2-C)(1,2,3)benzotriazin-4-amine
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Overview
Description
2-Imino-10-methyl-2H-1,3,5-triazino(1,2-C)(1,2,3)benzotriazin-4-amine is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique triazine and benzotriazine fused ring system, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-10-methyl-2H-1,3,5-triazino(1,2-C)(1,2,3)benzotriazin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-aminobenzonitrile with formamide under acidic conditions can lead to the formation of the triazine ring, which is then further modified to introduce the benzotriazine moiety .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Imino-10-methyl-2H-1,3,5-triazino(1,2-C)(1,2,3)benzotriazin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazine or benzotriazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while substitution reactions can yield various substituted derivatives .
Scientific Research Applications
2-Imino-10-methyl-2H-1,3,5-triazino(1,2-C)(1,2,3)benzotriazin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Imino-10-methyl-2H-1,3,5-triazino(1,2-C)(1,2,3)benzotriazin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazine and benzotriazine derivatives, such as:
- 2-Imino-2H-chromen-3-yl-1,3,5-triazines
- 2,4-Diamino-1,3,5-triazines
- 2-Imino-coumarins
Uniqueness
What sets 2-Imino-10-methyl-2H-1,3,5-triazino(1,2-C)(1,2,3)benzotriazin-4-amine apart is its fused ring system, which imparts unique chemical reactivity and biological activity.
Properties
CAS No. |
30101-70-3 |
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Molecular Formula |
C10H9N7 |
Molecular Weight |
227.23 g/mol |
IUPAC Name |
4-imino-10-methyl-[1,3,5]triazino[1,2-c][1,2,3]benzotriazin-2-amine |
InChI |
InChI=1S/C10H9N7/c1-5-2-3-7-6(4-5)8-13-9(11)14-10(12)17(8)16-15-7/h2-4H,1H3,(H3,11,12,14) |
InChI Key |
KJXYFDKLTGXJNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=NN3C2=NC(=NC3=N)N |
Origin of Product |
United States |
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